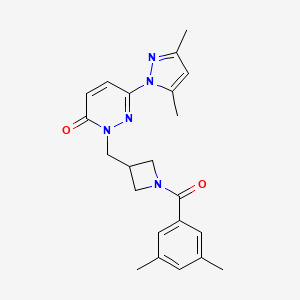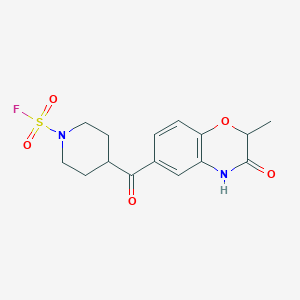![molecular formula C15H21N B2729606 [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287284-20-0](/img/structure/B2729606.png)
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as BPAP, is a novel psychoactive compound that has gained attention due to its potential use as a cognitive enhancer. BPAP belongs to the class of compounds known as monoamine reuptake inhibitors, which are known to have a positive effect on cognitive function.
Mécanisme D'action
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a monoamine reuptake inhibitor, which means that it increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels is thought to be responsible for the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase dopamine and norepinephrine levels in the brain, which are associated with improved cognitive function. This compound has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has a number of advantages and limitations for use in lab experiments. One advantage is that it has been shown to have a low toxicity profile, which makes it a relatively safe compound to work with. Additionally, this compound has been shown to have a long half-life, which means that it remains active in the body for a longer period of time than other compounds. However, one limitation of this compound is that it is a relatively new compound, and there is still much that is unknown about its effects and potential applications.
Orientations Futures
There are a number of future directions for research on [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of research could focus on the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production of the compound. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Finally, future research could also focus on the development of new compounds that are based on the structure of this compound, which could lead to the discovery of even more potent cognitive enhancers.
In conclusion, this compound is a novel psychoactive compound that has gained attention due to its potential use as a cognitive enhancer. Through the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we have gained a better understanding of this compound and its potential applications. Further research is needed to fully explore the potential of this compound as a cognitive enhancer and to develop new compounds that are based on its structure.
Méthodes De Synthèse
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can be synthesized through a multi-step process that involves the reaction of 4-propylphenylmagnesium bromide with 1-bicyclo[1.1.1]pentanone, followed by reduction with lithium aluminum hydride. The resulting compound is then reacted with formaldehyde and ammonium chloride to yield this compound.
Applications De Recherche Scientifique
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been the subject of numerous scientific studies due to its potential use as a cognitive enhancer. Studies have shown that this compound can improve memory and learning in animal models, and may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-3-12-4-6-13(7-5-12)15-8-14(9-15,10-15)11-16/h4-7H,2-3,8-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBGVPNALGOWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromopyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2729523.png)
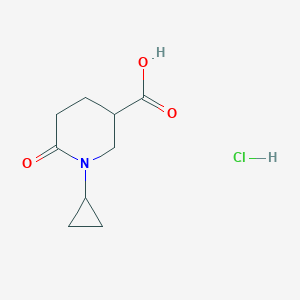

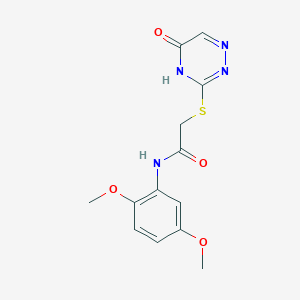
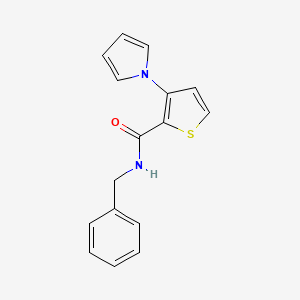
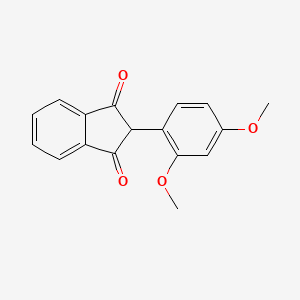
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2729534.png)
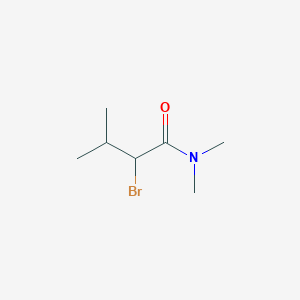
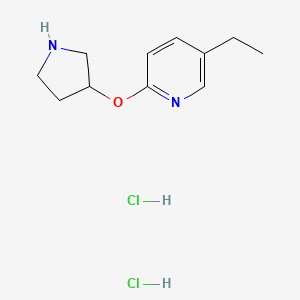
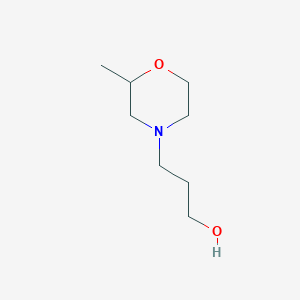
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)

